molecular formula C11H10NNaO3 B2692781 sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate CAS No. 1803604-62-7

sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate

Cat. No.: B2692781
CAS No.: 1803604-62-7
M. Wt: 227.195
InChI Key: WLGJQRBAIVUFDG-UHFFFAOYSA-M
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Description

Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound features an indole ring system, which is known for its aromaticity and biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxymethyl and acetate groups. One common method involves the reaction of indole with formaldehyde and sodium acetate under acidic conditions . The reaction proceeds through electrophilic substitution at the indole ring, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-[3-(hydroxymethyl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3.Na/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10;/h1-5,13H,6-7H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGJQRBAIVUFDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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